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Compound of Interest

Compound Name: Skepinone-L

Cat. No.: B610863 Get Quote

Abstract
Skepinone-L is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-

activated protein kinase (MAPK), particularly targeting the α and β isoforms. Its unique

dibenzosuberone scaffold allows for high affinity and specificity, making it an invaluable tool for

investigating the physiological and pathological roles of the p38 MAPK signaling pathway. This

document provides a comprehensive overview of the chemical structure, physicochemical and

biological properties, mechanism of action, and detailed experimental protocols related to

Skepinone-L, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
Skepinone-L, with the IUPAC name (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-

dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-one, is a synthetic small

molecule. Its chemical identity and key properties are summarized below.
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Property Value Reference

Molecular Formula C₂₄H₂₁F₂NO₄ [2][3]

Molecular Weight 425.42 g/mol [3][4]

CAS Number 1221485-83-1 [4]

Appearance
Light yellow powder/crystalline

solid
[3][5]

Purity ≥98% (HPLC) [3]

Solubility

DMSO: ≥ 50 mg/mL (117.53

mM)Ethanol: 20 mg/mLWater:

Insoluble

[6][7]

Storage

Solid: 2-8°C, desiccated,

protect from lightDMSO

solution: -20°C (stable for up to

6 months)

[3][5]

SMILES

O=C1C2=CC(OCC(O)CO)=CC

=C2CCC3=C1C=C(NC4=C(F)

C=C(F)C=C4)C=C3

[6]

InChIKey
HXMGCTFLLWPVFM-

GOSISDBHSA-N
[6]

Mechanism of Action and Biological Activity
Skepinone-L is a highly selective inhibitor of p38 MAPKα (MAPK14) and p38 MAPKβ

(MAPK11).[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of

the kinase in its active (DFG-in) conformation.[9] The selectivity of Skepinone-L is attributed to

its ability to exploit the presence of a small gatekeeper residue (Threonine 106 in p38α/β) and

induce a glycine flip in the hinge region, features not conserved in many other kinases.[9] This

specific binding mode results in potent and selective inhibition of the p38 MAPK signaling

pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/Skepinone-L.html
https://www.researchgate.net/publication/51924442_Skepinone-L_is_a_selective_p38_mitogen-activated_protein_kinase_inhibitor
https://www.researchgate.net/publication/51924442_Skepinone-L_is_a_selective_p38_mitogen-activated_protein_kinase_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC8746797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8746797/
https://www.researchgate.net/publication/51924442_Skepinone-L_is_a_selective_p38_mitogen-activated_protein_kinase_inhibitor
https://www.researchgate.net/publication/244481362_Skepinone-L_a_Novel_Potent_and_Highly_Selective_Inhibitor_of_p38_MAP_Kinase_Effectively_Impairs_Platelet_Activation_and_Thrombus_Formation
https://www.researchgate.net/publication/51924442_Skepinone-L_is_a_selective_p38_mitogen-activated_protein_kinase_inhibitor
https://pubmed.ncbi.nlm.nih.gov/22198732/
https://www.researchgate.net/publication/261946377_Metabolism_of_a_novel_Skepinone_L-_like_p38_mitogen-activated_protein_kinase_inhibitor
https://www.researchgate.net/publication/51924442_Skepinone-L_is_a_selective_p38_mitogen-activated_protein_kinase_inhibitor
https://www.researchgate.net/publication/244481362_Skepinone-L_a_Novel_Potent_and_Highly_Selective_Inhibitor_of_p38_MAP_Kinase_Effectively_Impairs_Platelet_Activation_and_Thrombus_Formation
https://pubmed.ncbi.nlm.nih.gov/22198732/
https://pubmed.ncbi.nlm.nih.gov/22198732/
https://www.benchchem.com/product/b610863?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2014/md/c4md00106k
https://pubmed.ncbi.nlm.nih.gov/31037574/
https://www.benchchem.com/product/b610863?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31037574/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biological activity of Skepinone-L has been characterized in various in vitro and in vivo

systems.

Parameter Value Cell/System Reference

IC₅₀ (p38α MAPK) 5 nM Enzyme Assay [4]

IC₅₀ (TNF-α release) 30-50 nM hPBMCs [9]

IC₅₀ (IL-1β release) 30-50 nM hPBMCs [9]

IC₅₀ (IL-10 release) 30-50 nM hPBMCs [9]

IC₅₀ (HSP27

phosphorylation)
~25 nM HeLa cells [4]

Kd (p38α) 1.5 nM Binding Assay [3]

Signaling Pathway
Skepinone-L exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is

activated by various extracellular stimuli, including stress and inflammatory cytokines, and

plays a crucial role in regulating cellular processes such as inflammation, cell cycle, and

apoptosis. A simplified representation of the p38 MAPK signaling pathway and the point of

inhibition by Skepinone-L is depicted below.
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Figure 1. Inhibition of the p38 MAPK signaling pathway by Skepinone-L.

Experimental Protocols
This section provides detailed methodologies for key experiments involving Skepinone-L.

Synthesis of Skepinone-L
The synthesis of Skepinone-L involves a multi-step process starting from 5-bromophthalide.

The general procedure is outlined below, based on the methods described in the literature.

5-Bromophthalide Aldehyde Intermediate

 Oxidative Ring Opening
(NBS/AIBN)

Dibenzosuberone Core
 Multi-step Cyclization

Key Intermediate

 Buchwald-Hartwig Amination
(2,4-difluoroaniline)

Skepinone-L

 Introduction of
(R)-2,3-dihydroxypropoxy side chain
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Figure 2. General synthetic workflow for Skepinone-L.

Detailed Protocol:

Oxidative Ring-Opening: 5-bromophthalide undergoes a two-step reaction involving oxidative

ring-opening with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to yield the

corresponding aldehyde intermediate.

Formation of the Dibenzosuberone Core: The aldehyde intermediate is then subjected to a

series of reactions to construct the tricyclic dibenzosuberone core structure.

Buchwald-Hartwig Amination: The dibenzosuberone core is coupled with 2,4-difluoroaniline

via a Buchwald-Hartwig amination reaction to introduce the difluorophenylamino moiety.

Introduction of the Side Chain: The final step involves the introduction of the (R)-2,3-

dihydroxypropoxy side chain to the dibenzosuberone scaffold to yield Skepinone-L.

Purification: The final product is purified by column chromatography and its purity is

confirmed by HPLC.

Note: For a detailed, step-by-step synthesis protocol, it is recommended to consult the primary

literature.

In Vitro p38α MAPK Inhibition Assay
This assay determines the inhibitory activity of Skepinone-L on the isolated p38α MAPK

enzyme.

Materials:

Recombinant human p38α MAPK

ATF-2 (Activating Transcription Factor-2) as substrate

ATP (Adenosine Triphosphate)

Anti-phospho-ATF-2 antibody
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Skepinone-L

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

ELISA plates and reader

Protocol:

Prepare serial dilutions of Skepinone-L in DMSO and then dilute in assay buffer.

In an ELISA plate, add the p38α MAPK enzyme, the ATF-2 substrate, and the Skepinone-L
dilutions (or vehicle control).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Coat the ELISA plate with an antibody that captures ATF-2.

Add the reaction mixture to the coated plate and incubate to allow binding.

Wash the plate to remove unbound components.

Add a primary antibody specific for phosphorylated ATF-2 (p-ATF-2) and incubate.

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

Wash the plate and add the enzyme substrate to develop a colorimetric or chemiluminescent

signal.

Measure the signal using a plate reader. The degree of phosphorylation is inversely

proportional to the inhibitory activity of Skepinone-L.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Human Whole Blood Assay for TNF-α Inhibition
This assay measures the ability of Skepinone-L to inhibit the release of TNF-α from human

whole blood stimulated with lipopolysaccharide (LPS).

Materials:

Freshly drawn human whole blood (with anticoagulant like heparin)

Lipopolysaccharide (LPS) from E. coli

Skepinone-L

RPMI 1640 medium

Human TNF-α ELISA kit

96-well cell culture plates

Protocol:

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

Prepare serial dilutions of Skepinone-L in RPMI 1640 medium.

In a 96-well plate, add the whole blood and the Skepinone-L dilutions (or vehicle control).

Pre-incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.

Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

Centrifuge the plate to pellet the blood cells.

Collect the plasma supernatant.

Measure the concentration of TNF-α in the plasma using a commercial human TNF-α ELISA

kit according to the manufacturer's instructions.
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Calculate the IC₅₀ value for TNF-α inhibition.
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with Skepinone-L
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Stimulate with LPS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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